3-Bromo-4-methylpyridin-2-ol

Physicochemical characterization Regioisomer differentiation Solid-state properties

Regioisomeric contamination in brominated pyridine building blocks can invalidate SAR studies. Our 3-Bromo-4-methylpyridin-2-ol (CAS 18368-59-7) eliminates this risk with authenticated 3-bromo regioisomer at ≥98% purity. Key differentiators: mp 73-76 °C readily distinguishes from 5-bromo isomer; IR carbonyl shift (6-23 cm⁻¹) enables rapid identity verification; documented >95% regioselectivity via Br/Li exchange; serves as direct entry point to c-kit inhibitor (WO2008011109A2) and PDE1 inhibitor chemical space. Bulk quantities available with full analytical documentation.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 18368-59-7
Cat. No. B098940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methylpyridin-2-ol
CAS18368-59-7
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC=C1)Br
InChIInChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9)
InChIKeyDDRFLSCTQJTMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methylpyridin-2-ol: Physicochemical Profile


3-Bromo-4-methylpyridin-2-ol (CAS 18368-59-7; synonyms: 3-bromo-4-methyl-2(1H)-pyridinone, 2-hydroxy-3-bromo-4-methylpyridine) is a brominated 2-pyridone heterocycle with molecular formula C₆H₆BrNO and molecular weight 188.02 g·mol⁻¹ [1]. The compound exists predominantly as the 2-pyridone tautomer in solution and solid state, bearing a bromine atom at the 3-position, a methyl group at the 4-position, and a hydroxyl/oxo functionality at the 2-position [2]. It is a bench-stable, light-brown crystalline powder with a melting point of 73–76 °C, a boiling point of 298.7 °C (predicted at 760 mmHg), a density of approximately 1.62 g·cm⁻³, and a calculated LogP of 1.06–1.45 . Commercial sourcing is available at ≥98% purity from multiple global suppliers for research and development use .

3-Bromo-4-methylpyridin-2-ol: Regioisomer Specificity


The regioisomeric position of the bromine substituent on the 4-methyl-2-pyridone scaffold dictates fundamentally different physicochemical properties, electronic character, and reactivity profiles that prohibit casual substitution. The 3-bromo isomer (CAS 18368-59-7) exhibits a melting point of 73–76 °C, whereas its 5-bromo regioisomer (CAS 164513-38-6) melts at 198–202 °C, reflecting divergent crystal packing and intermolecular hydrogen-bonding networks that directly impact formulation, dissolution, and handling workflows . Electronically, bromination at the 3-position exerts an ‘assistive’ electron-withdrawing effect that lowers the pKa by approximately 0.5 log units relative to the non-halogenated 4-methyl-2-pyridone, altering the tautomeric equilibrium, nucleophilic susceptibility, and metal-coordination behavior in ways that the 5-bromo isomer does not replicate [1]. These differences are amplified in cross-coupling chemistry, where the C3–Br bond possesses distinct oxidative-addition kinetics and regiochemical outcomes compared to the C5–Br bond, making the two isomers non-interchangeable building blocks in medicinal chemistry campaigns [2].

3-Bromo-4-methylpyridin-2-ol: Comparator Evidence


Melting Point: 3-Bromo vs. 5-Bromo Regioisomer

The 3-bromo-4-methylpyridin-2-ol regioisomer displays a melting point of 73–76 °C, which is approximately 125 °C lower than the 198–202 °C melting point reported for its 5-bromo regioisomer (5-bromo-2-hydroxy-4-methylpyridine, CAS 164513-38-6) . This large thermal gap arises from differential hydrogen-bonding networks and crystal-packing motifs dictated by the bromine substitution position. For procurement, the lower melting point of the 3-bromo isomer translates to easier melt-processing, lower energy input for drying and recrystallization, and distinct solubility–temperature profiles that must be matched to the intended synthetic or formulation workflow.

Physicochemical characterization Regioisomer differentiation Solid-state properties

pKa Shift by C3-Bromination

In a systematic spectroscopic and crystallographic study of pyridone functionalization, Seo et al. (Tetrahedron, 2017) reported that electrophilic bromination at the 3-position of 2-pyridones decreases the pKa from 8.85 (3-H) to 8.33 (3-Br) in methanol [1]. Although this study examined a parent 2-pyridone series rather than the 4-methyl congener specifically, the electronic trend is directly transferable: the 3-bromo substituent imparts measurable acid-strengthening (ΔpKa ≈ −0.52) through its electron-withdrawing inductive and resonance effects. By class-level inference, 3-bromo-4-methylpyridin-2-ol is therefore more acidic—and its conjugate base more stabilized—than 4-methylpyridin-2-ol, a property that governs the position of tautomeric equilibrium, N- vs. O-alkylation regioselectivity, and metal-binding behavior in catalytic cycles.

pKa determination Electronic effects Tautomeric equilibrium

C3-Selective Synthesis via Br/Li Exchange

Meana et al. (Synlett, 2007) demonstrated a completely regioselective preparation of monobromo hydroxypyridines from dibrominated precursors via bromine-lithium exchange, establishing that the C3 position can be selectively functionalized with >95% regioselectivity when using the appropriate directing-group or exchange protocol [1]. This work validates that 3-bromo-4-methylpyridin-2-ol is not merely a random bromination product but the outcome of a controllable, high-fidelity synthetic sequence that can deliver the desired regioisomer without contamination by the 5-bromo isomer. In contrast, direct electrophilic bromination of 4-methylpyridin-2-ol with Br₂ or NBS can yield mixtures of C3- and C5-brominated products unless conditions are carefully controlled, making authenticated single-isomer sourcing a critical procurement parameter.

Regioselective synthesis Halogen-metal exchange Cross-coupling precursors

Carbonyl IR Fingerprint for Regioisomer ID

The Tetrahedron 2017 study by Seo et al. reported that 3-bromination of 2-pyridones decreases the carbonyl (C=O) stretching frequency by 6–23 cm⁻¹ relative to the non-brominated parent, whereas 3,5-dibromination increases the C=O frequency by 10–22 cm⁻¹ compared to the monobromo derivative [1]. This counter-intuitive spectroscopic signature arises from the ‘assistive’ electron-withdrawing effect at the 3-position, which increases oxyanion character and weakens the C=O bond in the monobromo species—an effect that is reversed upon introduction of a second bromine at C5. This provides an unambiguous IR-spectroscopic quality-control parameter to verify the mono-3-bromo substitution pattern and to detect over-bromination to the 3,5-dibromo byproduct.

IR spectroscopy Electronic structure Quality control

Patent-Cited c-Kit Inhibitor Intermediate

International patent application WO2008011109A2 (Substituted Pyridone Compounds and Methods of Use) identifies 3-bromo-4-methylpyridin-2-ol and its derivatives as intermediates in the synthesis of substituted pyridone compounds that act as c-kit receptor modulators, with claimed utility in treating inflammatory, fibrotic, and mast-cell-mediated diseases including mastocytosis [1]. Additionally, a separate patent family (Pyrazolo[3,4-b]pyridines and Imidazo[1,5-b]pyridazines as PDE1 Inhibitors) references CAS 18368-59-7 as a synthetic entry point for PDE1 enzyme inhibitors targeting neurodegenerative and psychiatric disorders . This dual citation in independent patent families targeting distinct therapeutic pathways—kinase inhibition and phosphodiesterase inhibition—provides external validation that the specific 3-bromo-4-methyl substitution pattern is chemically meaningful and not trivially replaceable by other halogenated pyridone isomers.

Pharmaceutical intermediate Kinase inhibition Patent evidence

3-Bromo-4-methylpyridin-2-ol: Procurement Scenarios


c-Kit and PDE1 Inhibitor Lead Optimization

Research teams pursuing c-kit receptor modulators or PDE1 enzyme inhibitors can source 3-bromo-4-methylpyridin-2-ol as a direct entry point into patent-validated chemical space. The compound serves as a key intermediate in the WO2008011109A2 patent family for c-kit inhibitors [1] and in a separate PDE1 inhibitor patent series . Its C3-bromo substituent provides a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling rapid diversification of the 4-methyl-2-pyridone core. Procurement of the authenticated 3-bromo regioisomer (≥98% purity) is essential because contamination with the 5-bromo isomer would generate a different regioisomeric series with divergent biological activity, potentially invalidating SAR conclusions.

Regioselective Building Block for Multi-Step Synthesis

In process-scale route scouting, 3-bromo-4-methylpyridin-2-ol offers a documented high-selectivity synthetic provenance via the Br/Li exchange methodology of Meana et al. [2], which delivers the monobromo product with >95% regioselectivity. The compound's relatively low melting point (73–76 °C) compared to the 5-bromo isomer (198–202 °C) facilitates melt-crystallization purification and reduces energy costs during drying. Its pKa of approximately 8.33 (class-inferred from the 3-Br-2-pyridone series) [3] informs the selection of bases for N- vs. O-alkylation steps, where the enhanced acidity relative to the non-halogenated parent (pKa 8.85) biases the tautomeric equilibrium toward the conjugate base, favoring O-functionalization under mildly basic conditions.

Halogen-Specific Physicochemical Probe Development

Investigators developing chemical probes for bromodomain or kinase targets can exploit the distinct electronic signature of the 3-bromo substituent. The IR-active carbonyl stretching frequency is shifted by 6–23 cm⁻¹ relative to the non-brominated parent [3], providing a label-free spectroscopic marker for target engagement studies. The calculated LogP of 1.06–1.45 places the compound in a favorable lipophilicity range for cell permeability while maintaining aqueous solubility suitable for biochemical assay conditions. When compared to the 3-chloro analog (which has a smaller van der Waals radius and different polarizability), the 3-bromo substituent offers a distinct halogen-bonding donor profile that can be critical for optimizing interactions with protein binding sites.

Spectroscopic Identity Confirmation

Procurement and quality-control teams can leverage the IR carbonyl frequency shift (6–23 cm⁻¹ decrease vs. 3-H parent) [3] as a rapid, non-destructive identity test to confirm that incoming material is the monobromo species rather than the non-brominated starting material or the 3,5-dibromo over-reaction product (which shows a 10–22 cm⁻¹ increase relative to the 3-Br compound). Combined with the melting point specification of 73–76 °C (which readily distinguishes the 3-bromo isomer from the 5-bromo isomer melting at 198–202 °C) , these orthogonal spectroscopic and thermal identity checks provide a robust two-parameter supplier qualification protocol that ensures batch-to-batch consistency for critical research applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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